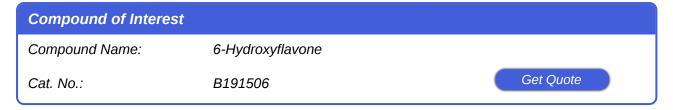


6-Hydroxyflavone: A Technical Guide to its Interaction with Protein Targets

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interactions between **6-hydroxyflavone** and its specific protein targets. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and drug development efforts.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the biological activity of **6-hydroxyflavone** and its derivatives against various protein targets and cellular models.

Table 1: Inhibitory and Cytotoxic Activities of **6-Hydroxyflavone** and Related Compounds



Compound	Target/Assay	Cell Line	IC50 Value	Reference
6- Hydroxyflavone	LPS-induced Nitric Oxide (NO) Production	HBZY-1 (Rat Mesangial Cells)	1.7 μM - 2.0 μM	[1][2][3][4][5]
4',6- Dihydroxyflavone	LPS-induced Nitric Oxide (NO) Production	Rat Mesangial Cells	~2.0 μM	[2][4][5]
6- Methoxyflavone	LPS-induced Nitric Oxide (NO) Production	Rat Mesangial Cells	192 nM	[1][2][4][5]
6-Acetoxyflavone	LPS-induced Nitric Oxide (NO) Production	Rat Mesangial Cells	0.60 μΜ	[2][5]
Flavone 6-sulfate	LPS-induced Nitric Oxide (NO) Production	Rat Mesangial Cells	2.1 μΜ	[2][5]
6- Hydroxyflavone	α-Amylase Inhibition	Not Applicable	3.4 μΜ	[6]
7- Hydroxyflavone	α-Amylase Inhibition	Not Applicable	90.3% inhibition at 100 μM	[6]
3,6- Dihydroxyflavone	Cytotoxicity	HeLa (Human Cervical Cancer)	25 μM (24h), 9.8 μM (48h)	[7]
7- Hydroxyflavone	Cytotoxicity	HeLa (Cervical Cancer)	22.56 μg/mL	[8]
7- Hydroxyflavone	Cytotoxicity	MDA-MB-231 (Breast Cancer)	3.86 μg/mL	[8]

Table 2: Binding Affinity of Flavonoids to NR4A1 Ligand-Binding Domain (LBD)



Compound	Binding Affinity (KD)	Assay Method	Reference
6-Hydroxyflavone	Not explicitly stated, but binds	Fluorescence Quenching, ITC	[9]
Flavone	3.4 μΜ	Fluorescence Quenching	[9]
5-Hydroxyflavone	1.4 μΜ	Fluorescence Quenching	[9]
3'-Hydroxyflavone	45.8 μΜ	Fluorescence Quenching	[9]
3,6-Dihydroxyflavone	0.66 μΜ	Fluorescence Quenching	[9]
7,3'-Dihydroxyflavone	21.4 μΜ	Fluorescence Quenching	[9]
3,5,7- Trihydroxyflavone	0.36 μΜ	Fluorescence Quenching	[9]

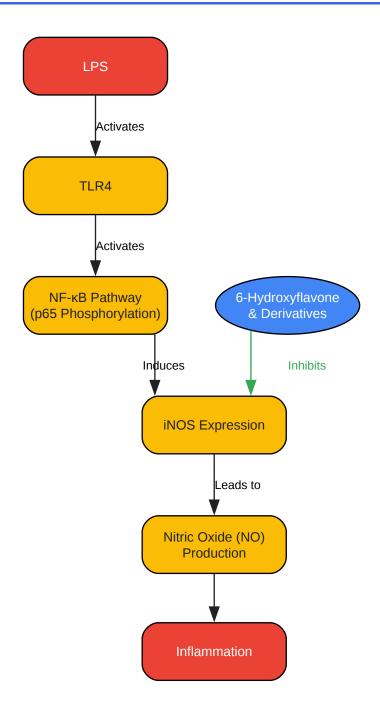
Key Signaling Pathways and Molecular Interactions

6-Hydroxyflavone and its derivatives modulate several critical signaling pathways implicated in inflammation, cancer, and neuroprotection.

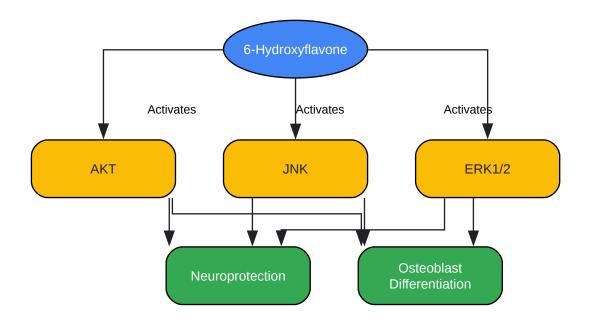
Anti-Inflammatory Signaling

In kidney mesangial cells, **6-hydroxyflavone** and its more potent derivative, 6-methoxyflavone, exhibit significant anti-inflammatory effects by inhibiting the downstream expression of inducible nitric oxide synthase (iNOS) in response to lipopolysaccharide (LPS) stimulation.[1][2][4][5] While many anti-inflammatory flavonoids act by inhibiting the phosphorylation of p65 in the NF- kB pathway, 6-methoxyflavone appears to act downstream of p65 activation.[1][2]

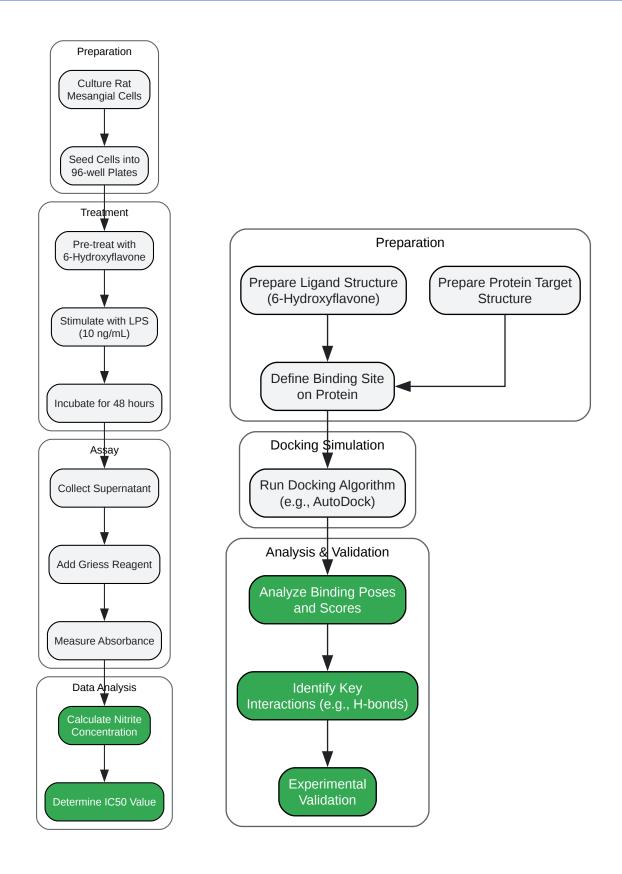












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